2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Overview
Description
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and imidazole derivatives, have been found to inhibit the catalytic activity of certain enzymes, such as alox15, in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the substrate from accessing the catalytic center. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines . Additionally, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, it can inhibit lipoxygenase activity by occupying the enzyme’s active site, preventing the substrate from binding and undergoing catalysis . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of this compound can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound may interact with nuclear proteins, affecting gene expression and other nuclear processes.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-6-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-13-4-9-20-17(10-13)18(22(26)27)11-21(24-20)19-12-23-25(14(19)2)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFFEOVASCOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(N(N=C3)C4=CC=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.